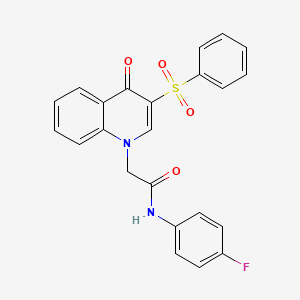

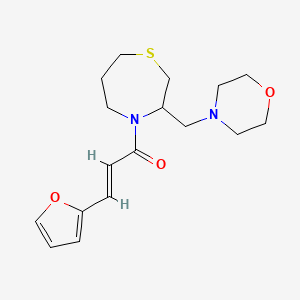

![molecular formula C18H18ClFN6O2 B2546284 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-90-6](/img/structure/B2546284.png)

2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

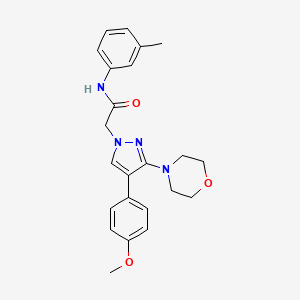

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity, with IC50 values in the nanomolar range .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . The yield of the final product is around 48.5% . The synthesis process involves the use of various reagents and catalysts .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a key feature of the compound and plays a crucial role in its biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of complex steps . These reactions involve the use of various reagents and catalysts .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 191–192 °C . It has various functional groups, including OH, NH, C=O, and C=N .Scientific Research Applications

Discovery and Characterization of GPR39 Agonists

A study identified kinase inhibitors with structural similarities to 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide as novel GPR39 agonists. These compounds, including LY2784544 and GSK2636771, demonstrated allosteric modulation by zinc, suggesting an unexpected role of zinc in small-molecule-induced activation of GPR39, expanding the potential off-target effects to include G protein-coupled receptors (Sato et al., 2016).

Peripheral Benzodiazepine Receptor Imaging

Research on fluorine-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) found these compounds to have high in vitro affinity and selectivity for PBRs. This highlights the potential of such structures in neurodegenerative disorder imaging, providing a foundation for further exploration of related compounds (Fookes et al., 2008).

Anti-Inflammatory and Analgesic Agents

A study synthesized derivatives from visnaginone and khellinone, leading to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underlines the therapeutic potential of these derivatives in treating inflammation and pain, suggesting a beneficial application for benzamide analogues in pharmaceutical development (Abu‐Hashem et al., 2020).

Antiviral Activity Against Avian Influenza

Another study focused on benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This indicates the potential for compounds with the 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide scaffold to serve as bases for developing new antiviral agents (Hebishy et al., 2020).

Heterocyclic Synthesis for Chemotherapeutic Agents

Research into thioxopyrimidine derivatives has shown their utility in synthesizing a broad range of compounds with potential chemotherapeutic applications. These findings suggest avenues for creating new treatments based on modifications of the 2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide structure, demonstrating the chemical versatility and therapeutic promise of such compounds (Ho & Suen, 2013).

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN6O2/c19-13-2-1-3-14(20)15(13)18(27)21-4-5-26-17-12(10-24-26)16(22-11-23-17)25-6-8-28-9-7-25/h1-3,10-11H,4-9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYOHIMQJRCKHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)